It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 174.0 mg/ml or 0.962 mol/l .
The synthesis of 2-amino-2-(4-methoxyphenyl)acetic acid typically involves several steps aimed at ensuring the desired stereochemistry due to its chiral nature.
The molecular structure of 2-amino-2-(4-methoxyphenyl)acetic acid consists of:
COC1=CC=C(C(N)C(=O)O)C=C1
, which illustrates its structural components .2-Amino-2-(4-methoxyphenyl)acetic acid can participate in various chemical reactions:
The specific conditions for these reactions vary but generally involve controlling temperature, pH, and concentration to optimize yields.
The mechanism of action for 2-amino-2-(4-methoxyphenyl)acetic acid involves its interaction with biological targets:
The stability of 2-amino-2-(4-methoxyphenyl)acetic acid under different conditions (e.g., pH, temperature) is crucial for its application in research and industry.
This compound has diverse applications across several fields:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 2226-71-3
CAS No.: 64768-29-2
CAS No.: 10110-86-8